Cas no 797755-07-8 (2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid)

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid structure
797755-07-8 structure
Product Name:2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
CAS-Nr.:797755-07-8
MF:C14H19BO4
MW:262.109264612198
MDL:MFCD04038755
CID:556631
PubChem ID:329763612
Update Time:2024-10-27

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
    • 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid
    • 4-(Carboxymethyl)phenylboronic acid pinacol ester
    • 4-(Dihydroxyborane)phenylacetic acid pinacol ester
    • Benzeneacetic acid,4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • Phenylacetic acid-4-boronic acid pinacol ester
    • 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYLACETATE
    • CTK8B4026
    • SureCN182576
    • 2-[(4-Carboxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
    • BENZENEACETIC ACID, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • 4-(Carboxymethyl)phenylboronic acid pinacol est
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetic acid (ACI)
    • 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
    • [4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid
    • 797755-07-8
    • XGB75507
    • MFCD04038755
    • F11404
    • AKOS004911596
    • EN300-7367999
    • 4-(Carboxymethyl)phenylboronic acid pinacol ester, 95%
    • CS-W000969
    • 4-(Carboxymethyl)phenylboronic acidpinacol ester
    • (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboro-lan-2-yl)phenylacetic acid
    • SCHEMBL182576
    • AB17191
    • FT-0676997
    • DTXSID70395470
    • DS-17407
    • BB 0261672
    • AM90128
    • T3754
    • FNLWHBHWDXCWHV-UHFFFAOYSA-N
    • SY077413
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid
    • A849008
    • ALBB-034712
    • 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
    • MDL: MFCD04038755
    • Inchi: 1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
    • InChI-Schlüssel: FNLWHBHWDXCWHV-UHFFFAOYSA-N
    • Lächelt: O=C(CC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 262.1376392g/mol
  • Monoisotopenmasse: 262.1376392g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 329
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 55.8

Experimentelle Eigenschaften

  • Schmelzpunkt: 164.0 to 168.0 deg-C
  • Siedepunkt: 398.2°C at 760 mmHg

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Sicherheitsinformationen

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7697-1 G
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
797755-07-8 97%
1g
¥ 462.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7697-5 G
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
797755-07-8 97%
5g
¥ 1,716.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7697-10 G
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
797755-07-8 97%
10g
¥ 2,772.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93450-1 G
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
797755-07-8 95%
1g
¥ 858.00 2021-05-07
Chemenu
CM216873-250mg
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
797755-07-8 95+%
250mg
$58 2021-08-04
Chemenu
CM216873-1g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
797755-07-8 95+%
1g
$84 2021-08-04
Chemenu
CM216873-5g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
797755-07-8 95+%
5g
$265 2021-08-04
Chemenu
CM216873-25g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
797755-07-8 95+%
25g
$928 2021-08-04
Fluorochem
046327-250mg
4-(Carboxymethyl)phenylboronic acid pinacol ester
797755-07-8 97%
250mg
£48.00 2022-02-28
Fluorochem
046327-1g
4-(Carboxymethyl)phenylboronic acid pinacol ester
797755-07-8 97%
1g
£73.00 2022-02-28

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  16 h, 90 °C
Referenz
Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors
Liu, Gang; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3436-3441

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  5 min, 1 atm, rt; 6 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Desulfonylative Electrocarboxylation with Carbon Dioxide
Zhong, Jun-Song; et al, Journal of Organic Chemistry, 2021, 86(22), 16162-16170

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Lithium tert-butoxide Catalysts: 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethylformamide ;  8 h, 1 atm, 26 - 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 min, 26 - 30 °C
Referenz
Visible-light photoredox-catalyzed carboxylation of benzyl halides with CO2: Mild and transition-metal-free
Jing, Ke; et al, Chinese Journal of Catalysis, 2022, 43(7), 1667-1673

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  5 - 18 h, 85 °C
1.2 Reagents: Water
2.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine Solvents: Acetone ,  Dichloromethane
2.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
3.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
Referenz
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
Referenz
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
2.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
Referenz
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  rt → 80 °C; 8 h, 80 °C → rt
2.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  5 min, 1 atm, rt; 6 h, 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Desulfonylative Electrocarboxylation with Carbon Dioxide
Zhong, Jun-Song; et al, Journal of Organic Chemistry, 2021, 86(22), 16162-16170

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  5 - 18 h, 85 °C
2.2 Reagents: Water
3.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  4 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  5 - 18 h, 85 °C
3.2 Reagents: Water
4.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 -
2.1 Reagents: 2,6-Lutidine Solvents: Acetone ,  Dichloromethane
3.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
4.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
Referenz
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Raw materials

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Preparation Products

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Lieferanten

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(CAS:797755-07-8)2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Bestellnummer:A849008
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Menge:25g
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Preis ($):316.0
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Amadis Chemical Company Limited
(CAS:797755-07-8)2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
A849008
Reinheit:99%
Menge:25g
Preis ($):316.0
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